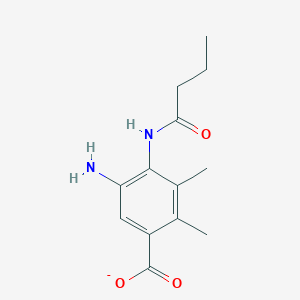
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is an organic compound with the molecular formula C13H18N2O3. It is a derivative of benzoic acid and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and its solubility in organic solvents like dimethyl sulfoxide and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate typically involves the reaction of 4-butyrylamino-5-amino-2,3-dimethylbenzoic acid with methylation agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate
- 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester
- Telmisartan Impurity 18
Uniqueness
5-Amino-2,3-dimethyl-4-(1-oxobutylamino)benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C13H17N2O3- |
|---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
5-amino-4-(butanoylamino)-2,3-dimethylbenzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(3)7(2)9(13(17)18)6-10(12)14/h6H,4-5,14H2,1-3H3,(H,15,16)(H,17,18)/p-1 |
InChI-Schlüssel |
HQSCLAFNKRKBPX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C(=C1C)C)C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


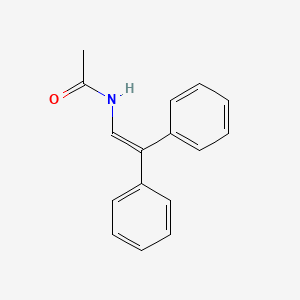
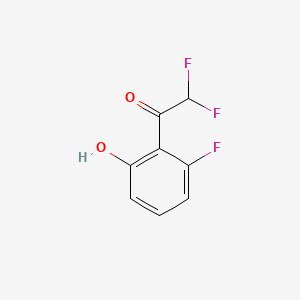
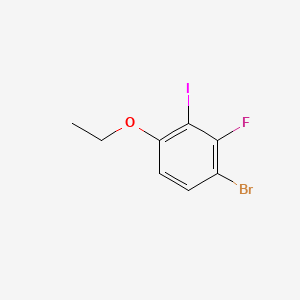
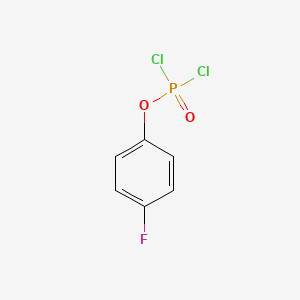
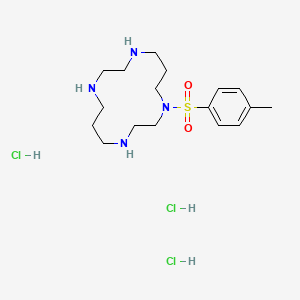
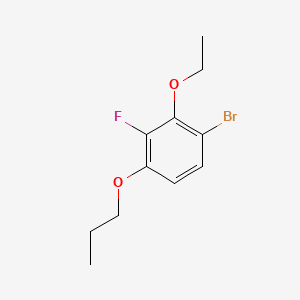
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
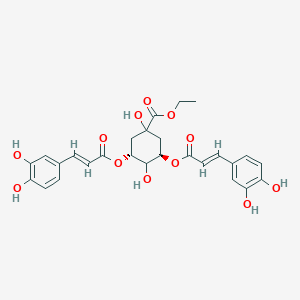
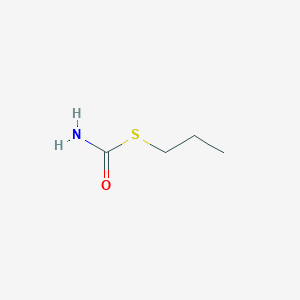
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
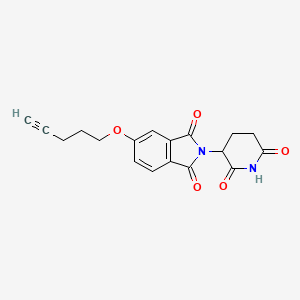


![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
